molecular formula C40H50O4 B010499 7,8-Didehydroastaxanthin CAS No. 19866-02-5

7,8-Didehydroastaxanthin

Cat. No.: B010499
CAS No.: 19866-02-5
M. Wt: 594.8 g/mol
InChI Key: BZQRJBLJDFPOBX-AKKQMVQHSA-N
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Description

7,8-Didehydroastaxanthin is a carotenoid compound that belongs to the class of keto-carotenoids. It is structurally related to astaxanthin, a well-known antioxidant pigment found in marine organisms such as salmon, shrimp, and krill. This compound is characterized by its orange-red color and is known for its potent antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Didehydroastaxanthin typically involves the oxidative transformation of astaxanthin. This process can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using biotechnological approaches. Microalgae such as Haematococcus pluvialis are cultivated under specific conditions to produce astaxanthin, which is then chemically modified to obtain this compound. This method is advantageous due to its sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 7,8-Didehydroastaxanthin undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced to form more saturated carotenoids.

    Substitution: Functional groups on the molecule can be substituted with other groups to modify its properties.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Solvents: Dichloromethane, chloroform, acetone.

Major Products:

Scientific Research Applications

7,8-Didehydroastaxanthin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of carotenoids under different chemical conditions.

    Biology: Investigated for its role in cellular processes and its potential as an antioxidant.

    Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: Utilized in the food and cosmetic industries for its antioxidant properties and as a natural colorant.

Mechanism of Action

The mechanism of action of 7,8-Didehydroastaxanthin involves its ability to scavenge free radicals and reduce oxidative stress. It interacts with molecular targets such as reactive oxygen species and reactive nitrogen species, neutralizing them and preventing cellular damage. The compound also modulates various signaling pathways involved in inflammation and apoptosis, contributing to its protective effects.

Comparison with Similar Compounds

    Astaxanthin: A closely related keto-carotenoid with similar antioxidant properties.

    Canthaxanthin: Another keto-carotenoid with applications in food and cosmetics.

    Beta-Carotene: A precursor to vitamin A with antioxidant properties.

Uniqueness: 7,8-Didehydroastaxanthin is unique due to its specific structural modifications, which enhance its antioxidant capacity compared to other carotenoids. Its ability to undergo various chemical transformations also makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-2,4,4-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-21,23,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQRJBLJDFPOBX-AKKQMVQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(C(=O)C(CC2(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C#CC2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313436
Record name 7,8-Didehydroastaxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19866-02-5
Record name 7,8-Didehydroastaxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19866-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asterinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019866025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Didehydroastaxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-DIDEHYDROASTAXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBJ4WSK12V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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